molecular formula C14H15ClN2O4S B2730328 N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-01-7

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

Cat. No. B2730328
CAS RN: 868216-01-7
M. Wt: 342.79
InChI Key: JWSZFXVQDSVBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as 'CTA056' and has been synthesized by various methods to study its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of various chloroacetamide derivatives and their biological activities, particularly as herbicides and in medical research, have been widely studied. For example, research on chloroacetamide herbicides, such as alachlor and metolachlor, highlights the importance of structural modifications to enhance biological activity and selectivity. These studies provide a framework for understanding how modifications to the chloroacetamide core can influence activity, which could be relevant for designing new compounds with improved efficacy and safety profiles (Coleman et al., 2000).

Environmental Impact and Metabolism

  • The environmental fate and metabolism of chloroacetamide herbicides have been extensively studied. Research demonstrates how these compounds are metabolized in both human and rat liver microsomes, highlighting the role of specific cytochrome P450 enzymes in their biotransformation. This knowledge is crucial for understanding the environmental impact of chloroacetamide herbicides and could inform the development of compounds with reduced toxicity and environmental persistence (Coleman et al., 2000).

Corrosion Inhibition

  • The application of similar compounds as corrosion inhibitors has been explored, showing how certain acetamide derivatives can effectively protect metals in corrosive environments. This suggests potential industrial applications for N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide as a corrosion inhibitor, depending on its structural compatibility and performance in relevant assays (Nasser & Sathiq, 2016).

Antimicrobial and Antioxidant Properties

  • Research on compounds with acetamide groups has also identified potential antimicrobial and antioxidant properties. These activities are often related to the structure-activity relationship, indicating that specific modifications to the acetamide moiety can enhance these properties. This area of research may offer opportunities for developing new pharmaceuticals or agrochemicals based on the compound's structure (Boudebbous et al., 2021).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-8-14(20)17(13(19)7-22-8)6-12(18)16-10-5-9(15)3-4-11(10)21-2/h3-5,8H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSZFXVQDSVBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide

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